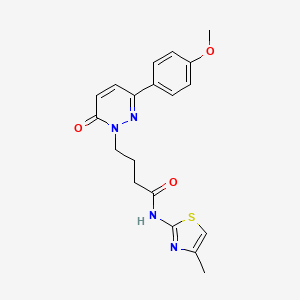
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is a benzamide derivative and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of TFEA is not fully understood, but it is believed to act on specific signaling pathways by inhibiting the activity of specific enzymes and proteins. TFEA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. In addition, TFEA has been shown to inhibit the activity of protein kinase C (PKC), which is a key player in various cellular signaling pathways.
Biochemical and Physiological Effects:
TFEA has been shown to have various biochemical and physiological effects. In cancer cells, TFEA has been shown to induce cell cycle arrest and apoptosis. In neurons, TFEA has been shown to enhance synaptic plasticity and regulate neurotransmitter release. In immune cells, TFEA has been shown to modulate cytokine production and regulate the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFEA has several advantages for lab experiments, including its high potency and specificity. However, TFEA also has several limitations, including its complex synthesis method and limited solubility in aqueous solutions.
Direcciones Futuras
TFEA has significant potential for future research and development. Some possible future directions include the development of more efficient synthesis methods, the identification of specific targets and signaling pathways, and the optimization of TFEA for therapeutic use.
Conclusion:
In conclusion, TFEA is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. TFEA is synthesized through a multi-step process and has been extensively studied for its potential role in cancer research, neuroscience, and immunology. TFEA has several advantages for lab experiments, including its high potency and specificity, but also has several limitations. Future research on TFEA has significant potential for the development of new therapies and treatments.
Métodos De Síntesis
TFEA is synthesized through a multi-step process that involves the reaction of 2-cyclopropyl-2-oxoethanol with 4-aminobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2,2,2-trifluoroethylamine to yield TFEA. The overall synthesis method of TFEA is complex and requires careful optimization of reaction conditions to obtain high yields.
Aplicaciones Científicas De Investigación
TFEA has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and immunology. In cancer research, TFEA has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In neuroscience, TFEA has been studied for its potential role in regulating neurotransmitter release and synaptic plasticity. In immunology, TFEA has been shown to modulate the immune response by regulating the activity of immune cells.
Propiedades
IUPAC Name |
4-(2-cyclopropyl-2-oxoethoxy)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3/c15-14(16,17)8-18-13(20)10-3-5-11(6-4-10)21-7-12(19)9-1-2-9/h3-6,9H,1-2,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZACUJNPQOMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)COC2=CC=C(C=C2)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,6-dimethylmorpholine-4-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2951371.png)


![Tert-butyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2951375.png)

![2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2951381.png)





![(2S)-N-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2951390.png)